USP Pharmacopoeial Identity vs. Non-Compendial Analogs: Regulatory Submission Readiness
CAS 161798-02-3 is codified as USP Febuxostat Related Compound C, a mandated reference standard for impurity method validation in Febuxostat drug substance and drug product monographs . In contrast, the commonly encountered free acid analog desisobutyl febuxostat (CAS 407582-48-3) is not listed in the USP monograph and lacks a defined pharmacopoeial acceptance criterion, requiring additional bridging validation for ANDA submissions [1]. This regulatory distinction eliminates method revalidation effort when CAS 161798-02-3 is sourced from a USP-compliant supplier.
| Evidence Dimension | Pharmacopoeial monograph listing status |
|---|---|
| Target Compound Data | Listed as USP Febuxostat Related Compound C; CAS 161798-02-3; defined identity, purity, and assay criteria |
| Comparator Or Baseline | Desisobutyl febuxostat (CAS 407582-48-3): Not listed in the USP Febuxostat monograph |
| Quantified Difference | Binary: Compendial vs. Non-Compendial status |
| Conditions | USP-NF monograph for Febuxostat; regulatory framework per ICH Q3A/Q3B impurity guidelines |
Why This Matters
Sourcing a compendial-grade standard eliminates the regulatory burden of qualifying a non-compendial impurity marker, directly reducing ANDA preparation timeline and CMC review risk.
- [1] Veeprho. Febuxostat Impurity 5 (CAS 161798-02-3) Product Datasheet. Regulatory-grade impurity reference for ANDA/NDA. View Source
